![molecular formula C12H12O B2609787 Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one CAS No. 82732-34-1](/img/structure/B2609787.png)
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one
Overview
Description
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one is a bicyclic compound featuring a fused cyclobutane-naphthalenone core. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and medicinal chemistry. The compound’s synthesis often involves cycloaddition or ring-straining reactions, as evidenced by its analogs in the literature . Key spectral data (NMR, IR, MS) and crystallographic studies confirm its stereochemistry and stability, with substituents on the cyclobutane or naphthalenone moieties significantly modulating its physical and chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the cyclobutane ring, followed by further functionalization to introduce the naphthalene moiety. The reaction conditions often require careful control of temperature, solvent, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial to ensure the economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its interesting electronic properties.
Mechanism of Action
The mechanism by which Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Physical Properties
The target compound’s analogs differ primarily in substituents attached to the cyclobutane ring or naphthalenone system. These modifications influence melting points, solubility, and crystallinity:
Key Observations :
- Bulky substituents (e.g., 2,2-dimethylpropionyl in 5i) increase melting points due to enhanced crystal packing .
- Polar groups (e.g., acetoxymethyl in 2n) correlate with higher carbon content (79.02% vs. 71.99% in non-polar 3n) .
Spectral and Structural Comparisons
NMR and IR Data
Substituents induce distinct shifts in NMR and IR spectra:
Trends :
- Electron-withdrawing groups (e.g., acetyl in 5g) deshield adjacent protons, shifting 8b-H upfield (δ 4.34) compared to alkyl-substituted analogs .
- Ester carbonyls (e.g., in 2n) show higher IR stretching frequencies (1740 cm$^{-1}$) than ketones (1680–1725 cm$^{-1}$) due to resonance effects .
Crystallographic Data
Crystal structures reveal substituent impacts on molecular packing:
Insights :
- Polar substituents (e.g., 2-pyridyl in 2b) reduce density (1.287 vs. 1.326 g/cm$^3$) by creating less efficient packing .
- Non-polar analogs (e.g., 3a) favor denser monoclinic arrangements due to van der Waals interactions .
Challenges :
Biological Activity
Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and a molecular weight of approximately 197.25 g/mol. The stereochemistry indicated by the "Rel" prefix suggests specific spatial arrangements that may influence its biological interactions.
Structural Representation
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.25 g/mol |
IUPAC Name | This compound |
Pharmacological Effects
Research indicates that This compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disorders.
The biological activities of This compound are thought to be mediated through several mechanisms:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as NF-kB and MAPK, which are crucial in cell survival and inflammation.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of This compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis.
Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties, the compound was tested on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The treatment resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting a potent anti-inflammatory effect.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are employed to confirm the stereochemistry and absolute configuration of Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one?
- Methodological Answer : The stereochemistry is confirmed via single-crystal X-ray diffraction (SCXRD). Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), θ range of 2.9–26.4°, and refinement using SHELXL97 .
- Hydrogen bonding : O–H···O interactions analyzed via ORTEP-3 and PLATON software to visualize chain formation parallel to the b-axis .
- Validation : R-factor refinement (R = 0.043 for F² > 2σ(F²)) and Hirshfeld surface analysis for intermolecular interactions .
- Supporting Data : Crystal system (monoclinic P2₁), unit cell dimensions (a = 6.4919 Å, b = 9.4057 Å, c = 10.3638 Å), and Z = 2 .
Q. What synthetic routes are reported for preparing this cyclobutane-fused naphthalenone derivative?
- Methodological Answer : Synthesis involves cyclopropane ring-opening and cyclization strategies:
- Cyclopropane transformation : Treatment of bicyclo[4.2.0] intermediates with BiCl₃ in toluene at 80°C yields tetrahydrocyclobuta derivatives via regioselective C–C bond activation .
- Catalytic conditions : Use of NaBr/K₂S₂O₈/Ce(NH₄)₂(NO₃)₆ for cascade reactions to form fused-ring systems .
- Purification : Silica gel chromatography and recrystallization from ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational stereochemical predictions and experimental crystallographic data?
- Methodological Answer :
- Validation steps : Compare DFT-calculated bond lengths/angles with SCXRD data (e.g., C–C bonds in cyclobutane rings: ~1.52–1.54 Å experimentally vs. 1.51–1.53 Å computationally) .
- Refinement tools : Use SHELXL97 for least-squares refinement and difference Fourier maps to locate hydrogen atoms .
- Contradiction analysis : If discrepancies exceed 0.02 Å, re-examine torsional angles or consider dynamic disorder in the crystal lattice .
Q. What strategies optimize reaction yields in the synthesis of sterically hindered cyclobutane-naphthalenone systems?
- Methodological Answer :
- Catalyst screening : BiCl₃ or Pd/C under hydrogenation conditions improve regioselectivity in cyclopropane transformations .
- Solvent effects : Polar aprotic solvents (e.g., toluene or xylene) enhance thermal stability during reflux .
- Temperature control : Maintaining 80–100°C prevents side reactions (e.g., dimerization) .
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
- Methodological Answer :
- Hydrogen bonding : O–H···O interactions (2.70–2.85 Å) form infinite chains along the b-axis, stabilizing the crystal lattice .
- Van der Waals contributions : Hirshfeld surface analysis quantifies C–H···π (15–20%) and H···H (60–65%) interactions .
- Thermal stability : Tight packing (density = 1.187 Mg/m³) correlates with high melting points (>170°C) observed in analogs .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR spectral data between synthetic intermediates and final products?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-DEPT NMR to distinguish between diastereomers (e.g., δ 22.5 ppm for methyl groups in R vs. S configurations) .
- Variable-temperature NMR : Resolve signal splitting caused by slow conformational exchange in cyclobutane rings .
- Cross-validation : Compare NOESY correlations (e.g., H-2a/H-8b coupling) with SCXRD-derived torsion angles .
Q. Experimental Design Considerations
Q. What crystallographic parameters are critical for high-resolution structure determination of this compound?
- Methodological Answer :
- Data quality : Ensure Rint < 0.05 (e.g., 0.047 achieved via φ/ω scans with Agilent Eos Gemini Ultra diffractometer) .
- Resolution limits : Collect reflections up to θ = 26.4° to resolve fine electronic features .
- Thermal parameters : Anisotropic displacement parameters (ADPs) for non-H atoms refine to Ueq < 0.08 Ų .
Properties
IUPAC Name |
(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-cyclobuta[a]naphthalen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-12-7-11-9-4-2-1-3-8(9)5-6-10(11)12/h1-4,10-11H,5-7H2/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKZLZZQKCGXSW-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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